molecular formula C14H12Cl2N4O5 B11425972 dimethyl 1-{2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11425972
M. Wt: 387.2 g/mol
InChI Key: NXLZVTYBJGRTQK-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(2,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a dichlorophenyl group, a carbamoyl group, and two methyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{[(2,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method starts with the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate is then subjected to further reactions to introduce the dichlorophenyl and carbamoyl groups, followed by the addition of methyl groups to the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{[(2,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds.

Scientific Research Applications

4,5-DIMETHYL 1-{[(2,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(2,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The triazole ring and attached functional groups can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHYL 1-{[(2,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12Cl2N4O5

Molecular Weight

387.2 g/mol

IUPAC Name

dimethyl 1-[2-(2,4-dichloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C14H12Cl2N4O5/c1-24-13(22)11-12(14(23)25-2)20(19-18-11)6-10(21)17-9-4-3-7(15)5-8(9)16/h3-5H,6H2,1-2H3,(H,17,21)

InChI Key

NXLZVTYBJGRTQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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